molecular formula C14H13ClN4OS B2854110 2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide CAS No. 338395-64-5

2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide

Cat. No.: B2854110
CAS No.: 338395-64-5
M. Wt: 320.8
InChI Key: XZVHNYUSNHGUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide, also known as 2-CPS-INH, is a synthetic compound that has been the subject of considerable scientific research in recent years. It has been used to study a variety of biochemical and physiological processes, and has potential applications in both laboratory experiments and drug development.

Scientific Research Applications

Neuroendocrine Effects of Serotonin Agonists

Studies on compounds like m-Chlorophenylpiperazine (mCPP), a serotonin receptor agonist, indicate its use in exploring serotonergic system functions. mCPP has been investigated for its neuroendocrine effects in humans, showing significant increases in plasma prolactin and cortisol, suggesting potential applications in psychiatric and neuroendocrine research (Mueller, Sunderland, & Murphy, 1985). This highlights the interest in serotonin agonists for studying neurotransmitter pathways and their implications in mood disorders and endocrine regulation.

Environmental and Health Impact Studies

Research on environmental pollutants like DDT and its metabolites (e.g., DDE) provides insight into the importance of studying chemical compounds' effects on health and the environment. Studies have investigated the associations between DDE levels in cord serum and cognitive function in preschoolers, indicating the potential neurodevelopmental risks posed by environmental exposure to persistent organic pollutants (Ribas‐Fitó et al., 2006). This research area underscores the significance of evaluating chemical compounds for their environmental persistence, bioaccumulation potential, and impact on human health.

Pharmacological Studies on Analogs

Pharmacological studies on various compounds, such as Chloroquinoxaline sulfonamide (CQS), offer insights into the therapeutic potential and pharmacokinetic properties of novel chemical entities. CQS has been explored for its anticancer activity in phase I clinical trials, revealing its pharmacokinetics and dose-limiting toxic effects, such as hypoglycemia, at high doses (Rigas et al., 1992). Such studies are crucial for understanding the therapeutic window, safety profile, and mechanism of action of new drugs, highlighting the pathway from basic chemical research to clinical applications.

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(4-chlorophenyl)sulfanylethylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c15-11-1-3-12(4-2-11)21-9-13(16)18-19-14(20)10-5-7-17-8-6-10/h1-8H,9H2,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHNYUSNHGUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=NNC(=O)C2=CC=NC=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC/C(=N/NC(=O)C2=CC=NC=C2)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.